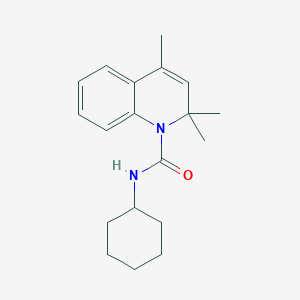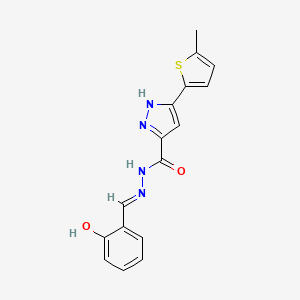![molecular formula C23H25N5O5S B11663324 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate CAS No. 303102-50-3](/img/structure/B11663324.png)
4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazin und einer geeigneten Dicarbonylverbindung synthetisiert werden.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nukleophile Substitutionsreaktion unter Verwendung eines Thiolreagenzes eingeführt.
Acetylierung: Die Acetylgruppe wird durch eine Acetylierungsreaktion unter Verwendung von Essigsäureanhydrid oder Acetylchlorid hinzugefügt.
Hydrazonbildung: Die Hydrazonbindung wird durch Reaktion des acetylierten Triazols mit Hydrazin gebildet.
Endgültige Kupplung: Das Endprodukt wird durch Kupplung des Hydrazonzwischenprodukts mit 2-Methoxyphenylacetat unter geeigneten Bedingungen erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, unterliegen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Hydrazonbindung angreifen und sie in das entsprechende Amin umwandeln.
Substitution: Die Methoxygruppen an den Phenylringen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Nukleophile: Natriummethoxid (NaOMe), Kalium-tert-butoxid (KOtBu).
Hauptprodukte
Sulfoxide und Sulfone: Aus Oxidationsreaktionen.
Amine: Aus der Reduktion der Hydrazonbindung.
Substituierte Phenylderivate: Aus nukleophilen Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Aufgrund seines Triazolkerns kann es als Leitverbindung für die Entwicklung neuer Medikamente mit antifungalen, antibakteriellen oder antitumoralen Aktivitäten dienen.
Biologische Studien: Es kann verwendet werden, um die Wechselwirkungen von Triazolderivaten mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu untersuchen.
Industrielle Anwendungen: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese komplexerer Moleküle Anwendung finden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit biologischen Makromolekülen zu interagieren. Der Triazolring kann an Metallionen in Enzymen binden und deren Aktivität hemmen. Die Hydrazonbindung kann auch mit nukleophilen Stellen in Proteinen interagieren, was zu einer kovalenten Modifikation und Hemmung führt.
Wirkmechanismus
The mechanism of action of 4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is likely related to its ability to interact with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The hydrazone linkage may also interact with nucleophilic sites in proteins, leading to covalent modification and inhibition.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-{(E)-[({[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate: kann mit anderen Triazolderivaten wie folgenden verglichen werden:
Einzigartigkeit
Die Einzigartigkeit von This compound liegt in seinen spezifischen strukturellen Merkmalen, wie der Kombination des Triazolrings mit den Sulfanyl- und Hydrazonfunktionalitäten. Diese Merkmale können einzigartige biologische Aktivitäten verleihen und es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung machen.
Eigenschaften
CAS-Nummer |
303102-50-3 |
|---|---|
Molekularformel |
C23H25N5O5S |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H25N5O5S/c1-5-28-22(17-7-9-18(31-3)10-8-17)26-27-23(28)34-14-21(30)25-24-13-16-6-11-19(33-15(2)29)20(12-16)32-4/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-13+ |
InChI-Schlüssel |
TUMAPANTSIMMHO-ZMOGYAJESA-N |
Isomerische SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[5-(2-nitrophenyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11663243.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-methyl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11663279.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663282.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)

![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11663306.png)
![(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11663307.png)
![3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
